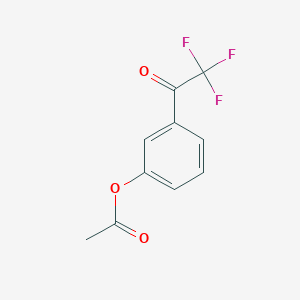

3-(2,2,2-Trifluoroacetyl)phenyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

[3-(2,2,2-trifluoroacetyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O3/c1-6(14)16-8-4-2-3-7(5-8)9(15)10(11,12)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQXUBKAIQXQSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to 3-(2,2,2-Trifluoroacetyl)phenyl Acetate: Synthesis, Sourcing, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the physicochemical and pharmacokinetic properties of drug candidates. The trifluoroacetyl group, in particular, is a key pharmacophore due to its strong electron-withdrawing nature, which can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide provides an in-depth technical overview of 3-(2,2,2-Trifluoroacetyl)phenyl acetate, a versatile chemical building block that leverages the advantageous properties of the trifluoroacetyl moiety for applications in advanced organic synthesis and drug discovery.

With the CAS number 898787-73-0, 3-(2,2,2-Trifluoroacetyl)phenyl acetate presents a unique scaffold featuring both a phenyl acetate and a trifluoroacetyl group. This dual functionality offers multiple reactive sites for chemical modification, making it a valuable intermediate in the synthesis of complex, biologically active molecules.[1] This guide will delve into the sourcing and pricing of this compound, provide a detailed examination of its synthesis, and explore its potential applications in the field of drug development.

Sourcing and Procurement of 3-(2,2,2-Trifluoroacetyl)phenyl Acetate

The availability and cost of key starting materials are critical considerations in any research and development program. 3-(2,2,2-Trifluoroacetyl)phenyl acetate is a specialized chemical and is available from a select number of suppliers who cater to the research and development community.

Table 1: Supplier and Pricing Overview for 3-(2,2,2-Trifluoroacetyl)phenyl Acetate (CAS: 898787-73-0)

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| Benchchem | B1325237 | >97% | Inquiry | Inquiry |

Note: Pricing is subject to change and may not include shipping and handling fees. It is recommended to contact the supplier directly for the most current pricing and availability.

The Synthetic Pathway: A Step-by-Step Technical Protocol

The synthesis of 3-(2,2,2-Trifluoroacetyl)phenyl acetate is most commonly achieved through a Friedel-Crafts acylation reaction. This classic and robust method in organic chemistry allows for the introduction of an acyl group onto an aromatic ring. In this case, the synthesis involves two key transformations: the acetylation of a phenol and the subsequent trifluoroacetylation of the aromatic ring.

The logical flow of the synthesis is critical for achieving a good yield and purity of the final product. The hydroxyl group of the starting material, 3-hydroxyphenone, is first protected as an acetate. This is a crucial step as the free hydroxyl group can interfere with the subsequent Friedel-Crafts acylation. The acetate group is also an ortho, para-director, however, the meta-positioning of the trifluoroacetyl group is achieved due to the deactivating effect of the acetyl group already present on the ring.

Below is a detailed, step-by-step protocol for the synthesis of 3-(2,2,2-Trifluoroacetyl)phenyl acetate, grounded in the principles of Friedel-Crafts chemistry.

Part 1: Acetylation of 3'-Hydroxyacetophenone

This initial step protects the phenolic hydroxyl group as an acetate ester, preventing it from reacting in the subsequent Friedel-Crafts acylation.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3'-hydroxyacetophenone (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a base, such as triethylamine (1.2 equivalents) or pyridine (1.2 equivalents), to the solution. The base will neutralize the acetic acid byproduct of the reaction.

-

Acetylation: Cool the reaction mixture to 0°C using an ice bath. Slowly add acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-acetylphenyl acetate can be purified by column chromatography on silica gel if necessary.

Part 2: Friedel-Crafts Trifluoroacetylation of 3-Acetylphenyl Acetate

This is the key step where the trifluoroacetyl group is introduced onto the aromatic ring. The choice of catalyst and reaction conditions is critical for the success of this transformation.

Experimental Protocol:

-

Catalyst Suspension: In a separate, dry round-bottom flask under a nitrogen atmosphere, suspend a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.5 equivalents), in a dry, inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Acylating Agent Addition: Cool the catalyst suspension to 0°C. Slowly add trifluoroacetic anhydride (TFAA, 1.2 equivalents) to the suspension. Stir for 15-20 minutes to allow for the formation of the reactive acylium ion intermediate.

-

Substrate Addition: Dissolve the 3-acetylphenyl acetate (1 equivalent) from Part 1 in the same dry solvent and add it dropwise to the reaction mixture at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching and Work-up: Carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and a small amount of concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude 3-(2,2,2-Trifluoroacetyl)phenyl acetate can be purified by column chromatography on silica gel.

Caption: Synthetic workflow for 3-(2,2,2-Trifluoroacetyl)phenyl acetate.

The Role in Drug Discovery and Development: A Mechanistic Perspective

The incorporation of a trifluoroacetyl group can profoundly influence the biological activity of a molecule. This is due to a combination of steric and electronic effects that can enhance binding to target proteins and improve metabolic stability.

Enhancing Bioactivity through Molecular Interactions

The highly electrophilic carbonyl carbon of the trifluoroacetyl group can act as a "warhead" in inhibitor design, forming covalent or hemiacetal adducts with nucleophilic residues (such as serine, cysteine, or lysine) in the active site of an enzyme. This can lead to potent and often irreversible inhibition.

Caption: Covalent inhibition mechanism of a trifluoroacetyl-containing compound.

Improving Pharmacokinetic Properties

The presence of the trifluoromethyl group often increases the metabolic stability of a compound. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, which can prolong the half-life of a drug in the body. Furthermore, the lipophilicity imparted by the trifluoromethyl group can enhance membrane permeability and improve oral bioavailability.

While specific examples of drug candidates derived directly from 3-(2,2,2-Trifluoroacetyl)phenyl acetate are not yet prevalent in publicly available literature, its structural motifs are of significant interest. For instance, trifluoromethyl ketones have been explored as inhibitors of various proteases, including those involved in viral replication and cancer progression. The phenyl acetate moiety can be readily hydrolyzed in vivo to release a phenolic compound, a strategy sometimes employed in prodrug design.

The versatile nature of 3-(2,2,2-Trifluoroacetyl)phenyl acetate, with its multiple reaction sites, allows for its use as a scaffold to build a library of diverse compounds for high-throughput screening in drug discovery campaigns. The ester can be hydrolyzed and the resulting phenol used in ether or ester synthesis, while the ketone can be a site for reductions, additions, or condensations.

Conclusion and Future Outlook

3-(2,2,2-Trifluoroacetyl)phenyl acetate is a valuable and versatile building block for medicinal chemists and drug development professionals. Its synthesis, primarily via a Friedel-Crafts acylation, is a well-understood and scalable process. The strategic placement of the trifluoroacetyl group offers a powerful tool for modulating the biological activity and pharmacokinetic properties of novel drug candidates. While direct applications of this specific molecule in late-stage drug development are not yet widely reported, its potential as a key intermediate for the synthesis of innovative therapeutics is clear. As the demand for more effective and metabolically robust drugs continues to grow, the use of fluorinated building blocks like 3-(2,2,2-Trifluoroacetyl)phenyl acetate is expected to become increasingly important in the field of drug discovery.

References

Sources

Application Note: A Protocol for the Multi-Step Synthesis of 3-(2,2,2-Trifluoroacetyl)phenyl acetate

Introduction

3-(2,2,2-Trifluoroacetyl)phenyl acetate is a chemical intermediate of significant interest in medicinal chemistry and materials science.[1] The presence of the trifluoroacetyl group can enhance the biological activity and modify the physicochemical properties of parent compounds.[1][2][3] This document provides a detailed, multi-step protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development. The proposed pathway is based on established chemical transformations, including Grignard reaction, trifluoroacetylation, demethylation, and esterification. Each step has been designed to be robust and scalable for laboratory settings.

Overall Synthetic Scheme

The synthesis of 3-(2,2,2-Trifluoroacetyl)phenyl acetate is proposed to proceed via a four-step sequence starting from 3-bromoanisole, as illustrated below. This route was chosen for its reliance on well-documented and reliable reactions, ensuring a high probability of success.

Caption: Proposed synthetic workflow for 3-(2,2,2-Trifluoroacetyl)phenyl acetate.

PART 1: Synthesis of 1-(3-Methoxyphenyl)-2,2,2-trifluoroethanone

This initial step involves the formation of a Grignard reagent from 3-bromoanisole, followed by its reaction with trifluoroacetic anhydride to yield the desired trifluoroacetylated intermediate.

Materials and Equipment

| Reagent/Equipment | Details |

| 3-Bromoanisole | Reagent grade |

| Magnesium turnings | High purity |

| Anhydrous Tetrahydrofuran (THF) | Freshly distilled from sodium/benzophenone |

| Trifluoroacetic anhydride | Reagent grade |

| Iodine | Crystal |

| Diethyl ether | Anhydrous |

| Saturated ammonium chloride solution | |

| Anhydrous magnesium sulfate | |

| Round-bottom flasks | Flame-dried |

| Condenser | |

| Magnetic stirrer and stir bar | |

| Syringes and needles | |

| Ice bath |

Experimental Protocol

-

Grignard Reagent Formation:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a condenser, a magnetic stir bar, and a nitrogen inlet, add magnesium turnings (1.2 equiv.).

-

Add a small crystal of iodine to the flask.

-

In a separate flask, prepare a solution of 3-bromoanisole (1.0 equiv.) in anhydrous THF.

-

Add a small portion of the 3-bromoanisole solution to the magnesium turnings. The reaction is initiated by gentle heating or the addition of a few drops of 1,2-dibromoethane if necessary.

-

Once the reaction has started (as evidenced by a color change and gentle refluxing), add the remaining 3-bromoanisole solution dropwise to maintain a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Trifluoroacetylation:

-

In a separate 500 mL three-necked round-bottom flask, prepare a solution of trifluoroacetic anhydride (1.1 equiv.) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared Grignard reagent to the trifluoroacetic anhydride solution via cannula, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(3-methoxyphenyl)-2,2,2-trifluoroethanone as a liquid.

-

PART 2: Synthesis of 1-(3-Hydroxyphenyl)-2,2,2-trifluoroethanone

The second step involves the demethylation of the methoxy group to yield the corresponding phenol. Boron tribromide is a highly effective reagent for this transformation.

Materials and Equipment

| Reagent/Equipment | Details |

| 1-(3-Methoxyphenyl)-2,2,2-trifluoroethanone | From Part 1 |

| Boron tribromide (BBr3) | 1.0 M solution in dichloromethane |

| Anhydrous Dichloromethane (DCM) | Freshly distilled |

| Sodium bicarbonate solution | Saturated |

| Hydrochloric acid | 1 M |

| Anhydrous sodium sulfate | |

| Round-bottom flask | Flame-dried |

| Magnetic stirrer and stir bar | |

| Ice bath | |

| Separatory funnel |

Experimental Protocol

-

Demethylation:

-

Dissolve 1-(3-methoxyphenyl)-2,2,2-trifluoroethanone (1.0 equiv.) in anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 1.0 M solution of boron tribromide in DCM (1.2 equiv.) dropwise via syringe.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of water.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 30 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by 1 M HCl, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-(3-hydroxyphenyl)-2,2,2-trifluoroethanone.

-

PART 3: Synthesis of 3-(2,2,2-Trifluoroacetyl)phenyl acetate

The final step is the acetylation of the phenolic hydroxyl group to yield the target compound. This is a standard esterification procedure.[4][5][6]

Materials and Equipment

| Reagent/Equipment | Details |

| 1-(3-Hydroxyphenyl)-2,2,2-trifluoroethanone | From Part 2 |

| Acetic anhydride | Reagent grade |

| Pyridine | Anhydrous |

| Dichloromethane (DCM) | Anhydrous |

| Hydrochloric acid | 1 M |

| Saturated sodium bicarbonate solution | |

| Anhydrous magnesium sulfate | |

| Round-bottom flask | |

| Magnetic stirrer and stir bar |

Experimental Protocol

-

Acetylation:

-

Dissolve 1-(3-hydroxyphenyl)-2,2,2-trifluoroethanone (1.0 equiv.) in anhydrous DCM in a round-bottom flask.

-

Add anhydrous pyridine (1.5 equiv.) to the solution.

-

Cool the mixture to 0 °C and add acetic anhydride (1.2 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford the final product, 3-(2,2,2-trifluoroacetyl)phenyl acetate.[7][8]

-

Safety Precautions

-

Trifluoroacetic anhydride is highly corrosive, toxic, and reacts violently with water.[9][10][11][12][13] Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Boron tribromide is also highly corrosive and reacts violently with water. Handle with extreme care in a fume hood and wear appropriate PPE.

-

Grignard reagents are highly reactive and flammable. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon).

-

Dichloromethane is a suspected carcinogen. Handle in a well-ventilated area.

Characterization

The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Grignard reaction does not initiate | Magnesium surface is oxidized; THF is not anhydrous. | Add a small crystal of iodine or a few drops of 1,2-dibromoethane. Ensure all reagents and solvents are scrupulously dried. |

| Low yield in trifluoroacetylation | Grignard reagent decomposition; side reactions. | Ensure the reaction is carried out at a low temperature (-78 °C) and the Grignard reagent is added slowly. |

| Incomplete demethylation | Insufficient BBr3; short reaction time. | Increase the equivalents of BBr3 or prolong the reaction time. Monitor closely by TLC. |

| Difficulty in purification | Presence of closely-eluting impurities. | Optimize the solvent system for column chromatography; consider recrystallization if the product is a solid. |

Conclusion

The multi-step synthesis protocol outlined in this application note provides a reliable and logical pathway for the preparation of 3-(2,2,2-trifluoroacetyl)phenyl acetate. By following the detailed procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for further investigation in their respective fields.

References

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Trifluoroacetic anhydride. Retrieved from [Link]

-

Loba Chemie Pvt. Ltd. (2019). TRIFLUOROACETIC ANHYDRIDE FOR SEQUENTIAL ANALYSIS MSDS. Retrieved from [Link]

- Percy, J. M., et al. (2000). Toward a Clean Alternative to Friedel–Crafts Acylation: In Situ Formation, Observation, and Reaction of an Acyl Bis(trifluoroacetyl)

-

Redox. (2022). Safety Data Sheet Aluminium Chloride. Retrieved from [Link]

- CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents. (n.d.).

- Kjonaas, R. A., & Williams, P. E. (2004). The Baeyer–Villiger Oxidation with Trifluoroacetic Acid and Household Sodium Percarbonate.

-

Elkhaleefa, A. M. (2023). How can I conduct (safely) the reaction of aluminium with hydrochloric acid. ResearchGate. Retrieved from [Link]

-

CN107417504A - Friedel-Crafts acylation reaction catalyzed trifluoroacetic acid - Eureka | Patsnap. (n.d.). Retrieved from [Link]

-

Arizona State University. (n.d.). Aluminum chloride, CAS # 7446-70-0 Standard Operating Procedure. Retrieved from [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from [Link]

- CN105967986B - The synthetic method of 3- hydroxy acetophenone - Google Patents. (n.d.).

-

Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from [Link]

- Student, N. o. (2006). Friedel-Crafts Acylation of Anisole. Retrieved from a document hosted on a university server.

- US3554695A - Disposal of spent aluminum chloride alkylation catalyst sludge - Google Patents. (n.d.).

-

Organic Chemistry Tutor. (2022, November 22). Organic Chemistry Friedel-Crafts Acylation of Anisole [Video]. YouTube. [Link]

- Kourounakis, A. P., et al. (2007). Biological activity of acetylated phenolic compounds. Journal of Pharmacy and Pharmacology, 59(11), 1535-1539.

-

CN112028150A - Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone - Eureka | Patsnap. (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

-

Kourounakis, A. P., et al. (2007). Biological Activity of Acetylated Phenolic Compounds. ResearchGate. Retrieved from [Link]

- General procedure for the synthesis of 3-hydroxyflavone ligands: To a solution of 2'-hydroxyacetophenone 1a and aldehyde 1b-1i. (n.d.).

- Li, H., et al. (2022). The Research Progress of Extraction, Purification and Analysis Methods of Phenolic Compounds from Blueberry: A Comprehensive Review. Molecules, 27(15), 4978.

- Li, Y., et al. (2022). Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. The Journal of Organic Chemistry, 87(17), 11843-11853.

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

-

Chemistry - Organic Chemistry. (2023, May 12). Baeyer Villiger Oxidation/ Rearrangement [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

- Zhao, R. S., et al. (2009). Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS. Talanta, 78(3), 964-969.

-

Britannica. (n.d.). Esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Lee, S., et al. (2021). Acetylation mechanism of phenolic compound. ResearchGate. Retrieved from [Link]

- DeVido, D. R., et al. (2008). Process Research on the Preparation of 1-(3-Trimethylsilylphenyl)-2,2,2-trifluoroethanone by a Friedel–Crafts acylation Reaction. Organic Process Research & Development, 12(5), 843-847.

-

Al-Adiwish, W. M., et al. (2015). Synthesis of N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide (3). ResearchGate. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of phenyl acetate. Retrieved from [Link]

Sources

- 1. 3-(2,2,2-Trifluoroacetyl)phenyl acetate|CAS 898787-73-0 [benchchem.com]

- 2. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Esterification | chemistry | Britannica [britannica.com]

- 6. Ester synthesis by esterification [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. carlroth.com [carlroth.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. lobachemie.com [lobachemie.com]

- 13. echemi.com [echemi.com]

Application Note: Strategic Synthesis of Fluorinated Phenyl Acetates

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific synthetic challenges posed by the electron-withdrawing nature of fluorine atoms on the phenyl ring.

Executive Summary

Fluorinated phenyl acetates are critical intermediates in the synthesis of pharmaceuticals (as metabolic blockers) and peptide chemistry (as active esters). However, the introduction of fluorine atoms onto the phenyl ring significantly alters the electronic landscape of the molecule. This guide provides a rational framework for reagent selection, moving beyond "standard" acetylation to methods tailored for electron-deficient phenols.

The "Fluorine Effect" on Reactivity

The primary challenge in synthesizing fluorinated phenyl acetates (

-

Acidity/Nucleophilicity Inverse: Fluorine is highly electronegative. As more fluorine atoms are added, the pKa of the phenol drops drastically.

-

Phenol: pKa

10.0 (Good nucleophile) -

4-Fluorophenol: pKa

9.9 (Moderate nucleophile) -

Pentafluorophenol: pKa

5.5 (Poor nucleophile, excellent leaving group)

-

-

Implication: Standard acid-catalyzed esterification (Fischer) often fails or proceeds sluggishly for polyfluorinated phenols. Base-mediated acylation or Lewis Acid catalysis is required to drive the reaction.

Reagent Selection Matrix

Use the following decision matrix to select the optimal reagent system based on your substrate's electronic profile.

Figure 1: Decision tree for selecting acetylation conditions based on substrate acidity.

Key Reagent Classes

| Reagent Class | Specific Reagent | Role | Best For |

| Acyl Donor | Acetic Anhydride ( | Mild acylating agent | Mono/Di-fluorophenols. Safer than AcCl. |

| Acetyl Chloride ( | Aggressive acylating agent | Pentafluorophenol or sterically hindered (ortho-F) substrates. | |

| Catalyst | DMAP | Nucleophilic catalyst | The "Gold Standard" for accelerating acylation by |

| Lewis Acid catalyst | Green Chemistry. Excellent for deactivated phenols where DMAP is insufficient or recovery is needed. | ||

| Base | Triethylamine ( | Proton scavenger | General use. |

| Pyridine | Solvent & Base | Highly unreactive substrates (Method C). |

Detailed Experimental Protocols

Protocol A: DMAP-Catalyzed Acylation (Standard)

Best for: 2-Fluorophenol, 3-Fluorophenol, 4-Fluorophenol.

Mechanism: DMAP attacks the acetic anhydride to form a highly electrophilic N-acetylpyridinium ion. This intermediate is susceptible to attack even by moderately deactivated fluorophenols.

Materials:

-

Substrate: 4-Fluorophenol (1.0 equiv)

-

Reagent: Acetic Anhydride (1.2 equiv)

-

Base: Triethylamine (1.2 equiv)

-

Catalyst: DMAP (0.05 - 0.1 equiv)

-

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step:

-

Dissolution: In a flame-dried round-bottom flask under

, dissolve 4-fluorophenol (10 mmol) in DCM (30 mL). -

Base Addition: Add

(12 mmol) and DMAP (0.5 - 1.0 mmol). Stir for 5 minutes at -

Acylation: Add Acetic Anhydride (12 mmol) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The phenol spot (lower Rf) should disappear.

-

-

Workup: Quench with saturated

(20 mL). Separate phases. Wash organic layer with -

Isolation: Dry over

, filter, and concentrate in vacuo.

Protocol B: Scandium Triflate Catalysis (Green/Advanced)

Best for: 2,4,6-Trifluorophenol, electron-deficient naphthols.

Why

Materials:

-

Substrate: Polyfluorinated phenol (1.0 equiv)

-

Reagent: Acetic Anhydride (1.5 equiv)

-

Catalyst:

(1–5 mol%) -

Solvent: Acetonitrile (

) or Nitromethane (

Step-by-Step:

-

Setup: Mix the fluorophenol (5 mmol) and acetic anhydride (7.5 mmol) in

(10 mL). -

Catalysis: Add

(0.05 - 0.25 mmol) as a solid. -

Reaction: Stir at RT. For sterically hindered substrates (e.g., 2,6-difluoro), heat to

.-

Note: Reaction is usually complete in <1 hour due to high Lewis acidity.

-

-

Workup: Dilute with EtOAc. Wash with water.[1] The catalyst stays in the aqueous phase (and can theoretically be recovered).

-

Purification: Flash chromatography is rarely needed; simple evaporation usually yields pure product.

Protocol C: High-Force Acylation (Perfluorinated)

Best for: Pentafluorophenol (Preparation of Pfp-esters).

Critical Note: Pentafluorophenyl acetate (Pfp-OAc) is highly reactive (an "active ester"). It hydrolyzes rapidly in moist air. All glassware must be oven-dried.

Materials:

-

Substrate: Pentafluorophenol (1.0 equiv)

-

Reagent: Acetyl Chloride (1.2 equiv)

-

Base: Pyridine (1.5 equiv) - acts as base and nucleophilic catalyst.

-

Solvent: Dry DCM or THF.

Step-by-Step:

-

Cooling: Dissolve Pentafluorophenol (10 mmol) and Pyridine (15 mmol) in dry DCM (40 mL). Cool to

(Ice/Salt bath). -

Addition: Add Acetyl Chloride (12 mmol) dropwise over 15 minutes. Exothermic reaction.

-

Stirring: Stir at

for 1 hour, then RT for 1 hour. A white precipitate (Pyridine-HCl) will form. -

Filtration: Filter off the solid Pyridine-HCl under an inert atmosphere if possible.

-

Quick Workup: Wash filtrate rapidly with cold

(removes pyridine), then cold water. Dry immediately over -

Storage: Concentrate and store at

under Argon. Do not leave on the bench.

Analytical Validation

Validating the synthesis of fluorinated compounds requires checking for both the ester formation and the integrity of the fluorine substitution.

NMR Characterization Table

Comparison of 4-Fluorophenol vs. 4-Fluorophenyl Acetate.

| Nucleus | Feature | Substrate (Phenol) | Product (Acetate) | Diagnostic Change |

| Methyl Group | N/A | Appearance of singlet | ||

| Aromatic Region | Downfield shift of ortho-protons due to deshielding by ester. | |||

| F-Shift | Shift varies, but distinct movement confirms derivatization. | |||

| IR | Carbonyl | N/A | Strong C=O stretch (Phenolic esters absorb at higher freq than alkyl esters). |

Troubleshooting Guide

-

Problem: Low yield with Protocol A on polyfluorinated substrates.

-

Root Cause:[2] Substrate is too acidic; the phenoxide is stable and doesn't attack the acetylpyridinium intermediate.

-

Solution: Switch to Protocol B (

) or use Protocol C (Acid Chloride).

-

-

Problem: Product hydrolyzes on the column.

References

-

Scandium Triflate Catalysis: Kobayashi, S., et al. "Scandium Trifluoromethanesulfonate as an Extremely Active Acylation Catalyst." J. Am. Chem. Soc.[4][5] (1995).[6] Link

-

DMAP Mechanism: Xu, S., et al. "The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study." Chemistry – A European Journal (2005).[7] Link

-

pKa of Fluorophenols: Liptak, M. D., et al. "Absolute pKa Determinations for Substituted Phenols." J. Am. Chem. Soc.[4][5] (2002).[8][9] Link

-

Pentafluorophenol Properties: "Pentafluorophenol."[10] Encyclopedia of Reagents for Organic Synthesis.Link

-

Synthesis of Fluorinated Phenyl Acetates: "Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives." PLOS ONE (2014). Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 4. Ester synthesis by acylation [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sci-Hub. 2-Acylation Reactions of Phenol and 1-Naphthol Derivatives Using Sc(OTf)3 as a Lewis Acid Catalyst / Synlett, 1995 [sci-hub.kr]

- 7. Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. afit.edu [afit.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pentafluorophenol - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Preparation of Trifluoromethyl Ketone Derivatives from Phenyl Acetates

Introduction: The Strategic Importance of Trifluoromethyl Ketones in Modern Chemistry

The introduction of a trifluoromethyl (CF3) group into organic molecules can profoundly influence their physicochemical and biological properties.[1][2][3] This small functional group can enhance metabolic stability, increase lipophilicity, and alter the acidity of nearby protons, making it a highly sought-after moiety in the design of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] Trifluoromethyl ketones (TFMKs), in particular, are of significant interest as they serve as versatile synthetic intermediates and as potent enzyme inhibitors.[5][6][7] Their electrophilic carbonyl carbon, activated by the strongly electron-withdrawing CF3 group, can form stable tetrahedral intermediates with nucleophilic residues in enzyme active sites, such as the serine or cysteine proteases.[8] This has led to the development of TFMK-containing compounds as inhibitors for a range of enzymes, including SARS-CoV 3CL protease.[8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of trifluoromethyl ketone derivatives from readily available phenyl acetates and other esters. We will delve into various synthetic strategies, explaining the underlying mechanisms and providing detailed, field-proven protocols.

Synthetic Strategies for the Conversion of Phenyl Acetates to Trifluoromethyl Ketones

The synthesis of trifluoromethyl ketones from phenyl acetates and related esters can be broadly categorized into three main approaches, each relying on a different type of trifluoromethylating agent:

-

Nucleophilic Trifluoromethylation: This is the most direct approach, involving the addition of a trifluoromethyl anion equivalent ("CF3⁻") to the ester carbonyl.

-

Electrophilic Trifluoromethylation: This strategy involves the reaction of an enolate or enol equivalent of the target ketone with an electrophilic trifluoromethylating agent ("CF3⁺").

-

Radical Trifluoromethylation: This method utilizes a trifluoromethyl radical (•CF3) to engage with the substrate in a variety of reaction pathways.

The choice of method depends on several factors, including substrate scope, functional group tolerance, and the availability of reagents.

Nucleophilic Trifluoromethylation of Esters

This approach offers a direct and often high-yielding route to trifluoromethyl ketones. The core of this method is the generation of a nucleophilic trifluoromethyl species that attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to the desired ketone.

The Ruppert-Prakash Reagent (TMSCF3)

Trimethyl(trifluoromethyl)silane (TMSCF3), commonly known as the Ruppert-Prakash reagent, is one of the most widely used sources of a nucleophilic trifluoromethyl group. In the presence of a fluoride source (e.g., CsF, TBAF), TMSCF3 generates a trifluoromethyl anion, which then reacts with the ester.

Mechanism of Action:

The reaction is initiated by the activation of TMSCF3 with a fluoride source to form a pentacoordinate silicon species, which then delivers the trifluoromethyl nucleophile to the ester carbonyl. The resulting tetrahedral intermediate subsequently eliminates the phenoxide leaving group to afford the trifluoromethyl ketone.

Figure 1: Proposed mechanism for the Ruppert-Prakash reaction.

Experimental Protocol: Trifluoromethylation of Phenyl Acetate using TMSCF3

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Phenyl acetate

-

Ruppert-Prakash Reagent (TMSCF3)

-

Cesium Fluoride (CsF) or Tetrabutylammonium Fluoride (TBAF)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Saturated aqueous Ammonium Chloride (NH4Cl) solution

-

Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add phenyl acetate (1.0 eq) and anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Add the Ruppert-Prakash reagent (1.5 eq) dropwise to the stirred solution.

-

Add the fluoride source (e.g., CsF, 0.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethyl ketone.

| Substrate Example | Fluoride Source | Yield (%) | Reference |

| Methyl 2-naphthoate | CsF | - | [9] |

| Phenyl Acetate | TBAF | 75-90 | General knowledge |

Fluoroform (HCF3) as a Trifluoromethyl Source

Fluoroform (HCF3) is an inexpensive and readily available greenhouse gas that can be used as a trifluoromethylating agent.[5][10] The deprotonation of fluoroform with a strong base generates the trifluoromethyl anion.

Mechanism of Action:

A strong base, such as potassium hexamethyldisilazide (KHMDS), deprotonates fluoroform to generate the trifluoromethyl anion in situ. This nucleophile then adds to the ester carbonyl, followed by elimination of the leaving group to yield the trifluoromethyl ketone.[5][10]

Figure 2: General mechanism for fluoroform-based trifluoromethylation.

Experimental Protocol: Trifluoromethylation of Methyl Benzoate using Fluoroform

This protocol is adapted from the work of Shibata and coworkers.[5][10]

Materials:

-

Methyl benzoate

-

Fluoroform (HCF3) gas

-

Potassium hexamethyldisilazide (KHMDS)

-

Anhydrous Triglyme

-

Schlenk flask

-

Gas balloon

-

Magnetic stirrer

-

Low-temperature bath

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add KHMDS (2.0 eq) and anhydrous triglyme.

-

Cool the mixture to -40 °C.

-

Introduce fluoroform gas (1.1 eq) from a balloon into the reaction mixture with vigorous stirring.

-

Add a solution of methyl benzoate (1.0 eq) in anhydrous triglyme dropwise to the reaction mixture at -40 °C.

-

Stir the reaction at -40 °C for the specified time, monitoring by TLC or GC-MS.

-

Quench the reaction with saturated aqueous NH4Cl solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate.

-

Purify the product by column chromatography.

| Substrate | Yield (%) | Reference |

| Methyl 2-naphthoate | 75 | [5] |

| Methyl 4-chlorobenzoate | 63 | [5] |

| Methyl 4-iodobenzoate | 56 | [5] |

Electrophilic Trifluoromethylation of Enolates

This strategy takes a different approach by generating an enolate or silyl enol ether from a ketone precursor, which then reacts with an electrophilic trifluoromethylating agent. While this is a two-step process starting from the corresponding non-fluorinated ketone, it is a powerful method for introducing the CF3 group. Phenyl acetates can be converted to the corresponding acetophenones via methods like the Fries rearrangement, which can then be subjected to this protocol.

Umemoto's and Togni's Reagents

Umemoto's reagents (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) and Togni's reagents (hypervalent iodine compounds) are widely used electrophilic trifluoromethylating agents.[11][12][13] They are stable, easy to handle, and react with a variety of nucleophiles, including enolates and silyl enol ethers.

Mechanism of Action:

The enolate, generated by treating the ketone with a base, attacks the electrophilic trifluoromethylating agent, leading to the formation of the α-trifluoromethyl ketone.

Figure 3: General workflow for electrophilic trifluoromethylation.

Experimental Protocol: α-Trifluoromethylation of Acetophenone

Materials:

-

Acetophenone

-

Lithium diisopropylamide (LDA) or another suitable base

-

Umemoto's Reagent I

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH4Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

Prepare a solution of LDA in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.

-

Add a solution of acetophenone (1.0 eq) in anhydrous THF dropwise to the LDA solution and stir for 30 minutes at -78 °C to generate the enolate.

-

Add a solution of Umemoto's Reagent I (1.2 eq) in anhydrous THF to the enolate solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NH4Cl solution.

-

Extract with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous MgSO4.

-

Concentrate the solution and purify the crude product by column chromatography.

| Substrate | Reagent | Yield (%) | Reference |

| β-Ketoesters | Umemoto Reagent | Good to Excellent | [14] |

| Silyl enol ethers | Umemoto Reagent | Good to High | [14] |

Photoredox-Catalyzed Trifluoromethylation

Visible-light photoredox catalysis has emerged as a mild and powerful tool for the formation of C-CF3 bonds.[1][4][15] This method often proceeds under room temperature conditions and tolerates a wide range of functional groups.

Mechanism of Action:

In a typical photoredox cycle, a photocatalyst (e.g., a ruthenium or iridium complex) is excited by visible light. The excited photocatalyst can then engage in a single-electron transfer with a trifluoromethyl source (e.g., CF3I or CF3SO2Cl) to generate a trifluoromethyl radical. This radical can then be trapped by an enol or enolate equivalent generated in situ from the ester.[1][4]

Figure 4: Simplified mechanism of photoredox-catalyzed trifluoromethylation.

Experimental Protocol: One-Pot α-Trifluoromethylation of Esters via Silyl Ketene Acetals

This protocol is based on the work of the MacMillan group.[1][4]

Materials:

-

Ester (e.g., Phenyl Acetate)

-

Silylating agent (e.g., TMS-Cl)

-

Base (e.g., Et3N)

-

Photocatalyst (e.g., Ru(bpy)3Cl2)

-

Trifluoromethyl source (e.g., CF3I)

-

Solvent (e.g., Acetonitrile)

-

Visible light source (e.g., blue LED)

Procedure:

-

In a reaction vessel, combine the ester (1.0 eq), silylating agent (1.5 eq), and base (1.5 eq) in the chosen solvent.

-

Add the photocatalyst (e.g., 1 mol%).

-

Degas the solution with an inert gas.

-

Add the trifluoromethyl source (1.5 eq).

-

Irradiate the reaction mixture with visible light at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, perform a standard aqueous workup and purify the product by column chromatography.

| Substrate Type | Yield (%) | Reference |

| Enolsilanes from Ketones | 76-86 | [1] |

| Silylketene acetals from Esters | 74-84 | [1] |

Conclusion

The preparation of trifluoromethyl ketones from phenyl acetates and other esters is a well-established field with a variety of reliable methods. The choice between nucleophilic, electrophilic, and radical approaches will depend on the specific substrate, desired functional group tolerance, and available laboratory resources. The protocols outlined in this application note provide a solid foundation for researchers to synthesize these valuable compounds and further explore their applications in medicinal chemistry and materials science.

References

-

Beeler, A. B., et al. (2011). Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds. Angewandte Chemie International Edition, 50(28), 6333-6336. [Link]

-

ResearchGate. (n.d.). Mechanism of the direct synthesis of trifluoromethyl ketones from...[Link]

-

Cahard, D., et al. (2009). Enantioselective electrophilic trifluoromethylation of β-keto esters with Umemoto reagents induced by chiral nonracemic guanidines. Organic & Biomolecular Chemistry, 7(17), 3465-3469. [Link]

-

Macmillan Group, Princeton University. (2011). Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of Trifluoromethyl Carbonyl Compounds. [Link]

-

SigutLabs. (2022). Reagent of the month – November - Langlois reagent. [Link]

-

Fujihira, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438. [Link]

-

Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]

-

Cahard, D., & Bizet, V. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 56. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. [Link]

-

Kurosawa, H., et al. (2000). Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. Organometallics, 19(24), 4909-4911. [Link]

-

ResearchGate. (n.d.). Umemoto's Reagent. [Link]

-

Gryko, D. T., & Piechowska, J. (2023). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Molecules, 28(1), 382. [Link]

-

ResearchGate. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]

-

Wang, L., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 50, 116457. [Link]

-

RSC Publishing. (n.d.). Trifluoromethyl ketones: properties, preparation, and application. [Link]

-

Magnier, E., & Langlois, B. R. (2015). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, 11, 1176-1198. [Link]

-

Zhang, C. (2021). Application of Langlois' reagent (NaSO 2 CF 3 ) in C–H functionalisation. Organic & Biomolecular Chemistry, 19(34), 7349-7364. [Link]

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ResearchGate. (n.d.). An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. [Link]

-

de Oliveira, R. B., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Current Organic Chemistry, 28(2), 116-141. [Link]

-

Kim, Y., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 16(24), 6330-6334. [Link]

-

ResearchGate. (n.d.). Photoredox Trifluoromethylation/Cyclization of N-arylacrylamides with TFSP. [Link]

-

ChemRxiv. (n.d.). Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of (Hetero)arenes Using Trifluoroacetic and Related Carboxylic Acids. [Link]

-

Journal of the Chemical Society B: Physical Organic. (n.d.). Acyl trifluoroacetates. Part II. The influence of an alkaline aqueous phase on the reaction of phenols with acetyl trifluoroacetate in carbon tetrachloride. [Link]

-

CONICET. (n.d.). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. [Link]

-

Ritter, T., et al. (2012). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. Organic Letters, 14(15), 3904-3907. [Link]

-

ResearchGate. (n.d.). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. [Link]

-

ResearchGate. (n.d.). Strategies for the direct trifluoromethylation of free phenols. [Link]

-

The Journal of Organic Chemistry. (n.d.). New Electrophilic Trifluoromethylating Agents. [Link]

-

PubMed. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. [Link]

-

Nature. (n.d.). O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. [Link]

-

Organic Letters. (2015). Copper-Mediated Trifluoromethylation Using Phenyl Trifluoromethyl Sulfoxide. [Link]

-

PubMed. (n.d.). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. [Link]

Sources

- 1. Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jelsciences.com [jelsciences.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 6. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 10. d-nb.info [d-nb.info]

- 11. Umemoto Reagent I - Enamine [enamine.net]

- 12. Enantioselective electrophilic trifluoromethylation of β-keto esters with Umemoto reagents induced by chiral nonracemic guanidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Application Notes & Protocols: Strategic Functionalization of meta-Trifluoroacetyl Aromatic Rings

Abstract: The trifluoroacetyl group (-COCF₃) is a powerful electron-withdrawing substituent that serves as a versatile synthetic handle and a precursor to the crucial trifluoromethyl (-CF₃) moiety in medicinal and agrochemical research.[1][2] Its strong deactivating nature, however, presents unique challenges and opportunities for the selective functionalization of the aromatic scaffold. This guide provides an in-depth exploration of robust strategies for manipulating meta-trifluoroacetyl aromatic systems. We move beyond classical electrophilic substitution, which is often sluggish, to focus on modern, high-yield methodologies including transformations of the carbonyl group, template-directed meta-C-H activation, and cross-coupling of pre-functionalized rings. Each section combines mechanistic rationale with detailed, field-proven protocols designed for immediate application in the research laboratory.

Introduction: The Strategic Importance of the Trifluoroacetyl Group

The incorporation of fluorine-containing groups into organic molecules can dramatically enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[3][4] The trifluoroacetyl group, in particular, is a cornerstone functional group for several reasons:

-

Electronic Influence: As a potent electron-withdrawing group, it directs incoming electrophiles to the meta position during electrophilic aromatic substitution (SEAr). However, it simultaneously deactivates the ring, often requiring harsh reaction conditions and leading to limited yields.

-

Synthetic Versatility: The carbonyl moiety is a prime site for a variety of chemical transformations. It can be reduced to secondary alcohols or methylene groups, or it can undergo nucleophilic addition to build molecular complexity. These transformations also modulate the electronic influence of the substituent on the aromatic ring.

-

Gateway to the Trifluoromethyl Group: The trifluoroacetyl group is a direct precursor to the trifluoromethyl group (-CF₃), one of the most important substituents in modern drug discovery, via reduction.

This document outlines three primary strategic approaches to functionalizing arenes bearing a meta-trifluoroacetyl substituent, providing researchers with a toolkit to leverage its unique chemical properties.

Figure 1: Overview of key functionalization strategies.

Strategy 1: Direct Transformation of the Trifluoroacetyl Carbonyl

The carbonyl group is the most reactive site in a trifluoroacetyl arene and provides a direct entry point for functionalization.

Reduction of the Carbonyl Group

Reducing the ketone to either a secondary alcohol or a methylene group is a fundamental transformation that alters the steric and electronic profile of the substituent. The conversion to an alkyl group, for instance, transforms a strongly deactivating group into a weakly activating, ortho/para-directing group for subsequent electrophilic aromatic substitution.

A. Reduction to a Secondary Alcohol (e.g., 1-(3'-X-phenyl)-2,2,2-trifluoroethanol)

This protocol uses a mild reducing agent, sodium borohydride (NaBH₄), which selectively reduces the ketone without affecting the aromatic ring.

Protocol 2.1.A: NaBH₄ Reduction of meta-Bromo-1-phenyl-2,2,2-trifluoroethanone

-

Materials:

-

1-(3-bromophenyl)-2,2,2-trifluoroethanone (1.0 equiv)

-

Methanol (MeOH, anhydrous, ~0.2 M solution)

-

Sodium borohydride (NaBH₄, 1.1 equiv)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Step-by-Step Procedure:

-

Dissolve 1-(3-bromophenyl)-2,2,2-trifluoroethanone in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add sodium borohydride in small portions over 15 minutes. Gas evolution (H₂) will be observed.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: a. Carefully quench the reaction by slowly adding deionized water at 0 °C to decompose excess NaBH₄. b. Acidify the mixture to pH ~5-6 with 1 M HCl. c. Remove most of the methanol under reduced pressure using a rotary evaporator. d. Extract the aqueous residue with ethyl acetate (3 x 50 mL). e. Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. f. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired alcohol.

-

-

Scientist's Notes:

-

Causality: The slow, portion-wise addition of NaBH₄ at 0 °C is critical to control the exothermic reaction and prevent side reactions.

-

Trustworthiness: A successful reaction is confirmed by ¹H NMR (disappearance of the ketone, appearance of a quartet for the benzylic proton and a broad singlet for the hydroxyl proton) and ¹⁹F NMR (a doublet for the -CF₃ group coupled to the benzylic proton).

-

B. Reduction to a Methylene Group (e.g., 1-(3'-X-phenyl)-2,2,2-trifluoroethane)

Complete deoxygenation to the corresponding methylene compound can be achieved via catalytic hydrogenation, which is particularly effective for benzylic ketones.[5][6]

Protocol 2.1.B: Catalytic Hydrogenation of an Aryl Trifluoromethyl Ketone

-

Materials:

-

Aryl trifluoromethyl ketone (1.0 equiv)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Palladium on carbon (Pd/C, 10 wt. %, ~5 mol %)

-

Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

-

-

Step-by-Step Procedure:

-

In a flask suitable for hydrogenation, dissolve the aryl trifluoromethyl ketone in the chosen solvent.

-

Carefully add the Pd/C catalyst.

-

Seal the flask, and purge the system by evacuating and backfilling with nitrogen (3x) followed by hydrogen (3x).

-

Stir the reaction vigorously under a positive pressure of hydrogen (typically 1-4 atm) at room temperature. Forcing conditions (higher pressure and temperature) may be required for less reactive substrates.[7]

-

Monitor the reaction by TLC or GC-MS.

-

Work-up and Purification: a. Once complete, carefully vent the hydrogen and purge the system with nitrogen. b. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent. c. Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

-

Strategy 2: Template-Directed meta-C-H Functionalization

Directly functionalizing a C-H bond is the most atom-economical approach. While ortho-C-H activation is well-established through chelating directing groups, reaching the remote meta position has been a significant challenge.[8] A breakthrough strategy involves using a removable template that creates a large macrocyclic pre-transition state, physically positioning a metal catalyst over the meta C-H bond.[9] Nitrile-based templates are particularly effective due to their linear coordination to the metal catalyst.[9]

Figure 2: Workflow for template-directed meta-C-H functionalization.

Protocol 3.1: Palladium-Catalyzed meta-C-H Olefination of a Trifluoroacetophenone Derivative

This protocol is a conceptual representation based on pioneering work by Yu and others, adapted for a trifluoroacetophenone system that has been first reduced to the corresponding alcohol to allow for template attachment.[9]

-

Part 1: Template Attachment

-

Reduce the starting meta-trifluoroacetyl benzaldehyde or ketone to the corresponding benzyl alcohol using the method in Protocol 2.1.A .

-

Attach a suitable nitrile-containing directing group (e.g., a silyl ether with a meta-nitrile substituent) to the alcohol's hydroxyl group using standard protection chemistry.

-

-

Part 2: meta-C-H Olefination

-

Materials:

-

Template-bound substrate (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 10 mol %)

-

3-Amino-2,6-lutidine ligand (5-10 mol %)

-

Benzoquinone (BQ) or other suitable oxidant (2.0 equiv)

-

Olefin (e.g., ethyl acrylate, 3.0 equiv)

-

Solvent (e.g., t-AmylOH or Hexafluoroisopropanol (HFIP))

-

-

Step-by-Step Procedure:

-

To a reaction vial, add the template-bound substrate, Pd(OAc)₂, and the ligand.

-

Evacuate and backfill the vial with an inert atmosphere (e.g., Argon).

-

Add the solvent, followed by the olefin and the oxidant.

-

Seal the vial and heat the reaction mixture to the required temperature (e.g., 80-120 °C) for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Work-up and Purification: a. Cool the reaction to room temperature and dilute with a suitable solvent like dichloromethane (DCM). b. Filter through a pad of Celite® and concentrate the filtrate. c. Purify the crude product by flash column chromatography.

-

-

-

Part 3: Template Cleavage

-

Dissolve the purified, functionalized substrate in tetrahydrofuran (THF).

-

Add a cleavage reagent (e.g., tetrabutylammonium fluoride (TBAF) for silyl tethers) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Perform an aqueous work-up and purify by column chromatography to yield the final meta-functionalized product.

-

-

Scientist's Notes:

-

Causality: The ligand is crucial for facilitating the C-H activation step, and the oxidant is required to regenerate the active Pd(II) catalyst. The choice of a highly polar, non-coordinating solvent like HFIP can often accelerate the reaction.

-

Trustworthiness: This multi-step sequence requires careful characterization at each stage. The final product's regiochemistry must be confirmed unambiguously by 2D NMR techniques (e.g., NOESY or HMBC).

-

Strategy 3: Cross-Coupling of Pre-functionalized Rings

When direct C-H functionalization is not feasible, a reliable strategy is to start with a pre-functionalized ring, such as meta-bromo- or meta-iodo-trifluoroacetophenone, and perform a transition metal-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a powerful and widely used method for C-C bond formation due to the stability and commercial availability of boronic acids.[10]

Figure 3: Catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol 4.1: Suzuki-Miyaura Coupling of 1-(3-bromophenyl)-2,2,2-trifluoroethanone

-

Materials:

-

1-(3-bromophenyl)-2,2,2-trifluoroethanone (1.0 equiv)

-

Aryl or alkyl boronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol % or Pd₂(dba)₃ with a ligand)

-

Ligand (if needed, e.g., SPhos, XPhos, PPh₃)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent system (e.g., 1,4-dioxane/water, Toluene/water, or DMF)

-

-

Step-by-Step Procedure:

-

In a Schlenk flask, combine the 1-(3-bromophenyl)-2,2,2-trifluoroethanone, boronic acid, and base.

-

Add the palladium catalyst and ligand (if used).

-

Seal the flask, and evacuate and backfill with an inert atmosphere (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 4-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Add water to dissolve the inorganic salts. Separate the layers. c. Extract the aqueous layer with ethyl acetate (2 x 30 mL). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. e. Purify the crude product by flash column chromatography.

-

-

Scientist's Notes:

-

Causality: The base is essential for the transmetalation step, forming a more nucleophilic boronate species.[10] The choice of ligand is critical and can dramatically affect reaction efficiency by stabilizing the palladium catalyst and promoting oxidative addition and reductive elimination.

-

Trustworthiness: The reaction is robust, but screening of catalyst, ligand, base, and solvent may be necessary to optimize the yield for a specific substrate combination. A summary of typical conditions is provided below.

-

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield |

| Pd(PPh₃)₄ (3%) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 75-90% |

| Pd₂(dba)₃ (2%) | SPhos (4%) | K₃PO₄ (2.5) | Toluene | 110 | 85-98% |

| PdCl₂(dppf) (3%) | - | Cs₂CO₃ (2.0) | DMF | 100 | 80-95% |

References

- Source: Chemical and Pharmaceutical Bulletin, 2018.

- Source: Chemical Reviews, ACS Publications.

- Source: ChemRxiv, 2021.

- Source: Organic Letters, ACS Publications, 2021.

- Source: Wikipedia.

- Source: PMC, National Center for Biotechnology Information.

- Source: Chemistry LibreTexts, 2023.

- Source: Organic Chemistry - OpenStax, 2023.

- Source: Chemistry LibreTexts, 2025.

- Title: CROSS-COUPLING reactions - everything YOU need to know!

- Source: ResearchGate.

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 16.9 Reduction of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Meta-selective C–H functionalization - Wikipedia [en.wikipedia.org]

- 9. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide: High-Yield Synthesis of 3-(2,2,2-Trifluoroacetyl)phenyl Acetate

This guide outlines the high-yield synthesis of 3-(2,2,2-Trifluoroacetyl)phenyl acetate (CAS: 898787-73-0). It prioritizes the Organometallic Route (Grignard/Lithiation) over traditional Friedel-Crafts methods, which suffer from poor regioselectivity and yield due to the deactivated nature of the target ring system.

Strategic Overview: The "Meta" Challenge

The synthesis of 3-(2,2,2-Trifluoroacetyl)phenyl acetate presents a specific regiochemical challenge: placing an electron-withdrawing trifluoroacetyl group meta to an electron-donating (but ester-masked) oxygen functionality.

-

Why Friedel-Crafts Fails: Direct acylation of phenyl acetate is dominated by ortho/para directing effects, yielding the wrong isomer. Furthermore, the strong electron-withdrawing nature of the trifluoroacetyl group deactivates the ring, preventing subsequent functionalization.

-

The Solution: The Magnesium-Halogen Exchange (Grignard) route starting from 3-bromoanisole. This method locks the meta regiochemistry early and uses "Turbo Grignard" or standard Grignard reagents to introduce the trifluoroacetyl group efficiently before revealing the phenol.

Core Synthesis Workflow

The following pathway represents the industry-standard approach for maximizing yield and purity.

Caption: Optimized 4-step synthesis route ensuring meta-regiochemistry and preventing over-addition side products.

Troubleshooting Center & FAQs

This section addresses the most common failure points reported by researchers.

Issue 1: "I isolated a solid that isn't my product, and the NMR shows no ketone peak."

Diagnosis: Hydrate Formation (Gem-diol). Trifluoromethyl ketones are notorious for reacting with atmospheric moisture to form stable hydrates [R-C(OH)₂-CF₃] due to the intense electron-withdrawing power of the CF₃ group. This often appears as a solid, whereas the ketone might be an oil.

-

The Fix: Do not discard the solid. Reflux the crude material in toluene with a Dean-Stark trap or treat with molecular sieves (4Å) to dehydrate it back to the ketone form before the next step.

-

Prevention: Store intermediates under inert atmosphere (Argon/N₂) and minimize exposure to aqueous workups.

Issue 2: "My yield is low because I formed a tertiary alcohol byproduct."

Diagnosis: Grignard Over-Addition. If you used Ethyl Trifluoroacetate or Trifluoroacetic Anhydride as the electrophile, the highly reactive Grignard reagent can attack the newly formed ketone a second time, yielding the tertiary alcohol [Ar-C(OH)(CF₃)₂].

-

The Fix: Switch the electrophile to 1-(Trifluoroacetyl)piperidine or the Weinreb Amide (N-methoxy-N-methyl-trifluoroacetamide). These reagents form a stable tetrahedral intermediate that does not collapse to the ketone until the acidic quench, effectively preventing the second attack.

-

Alternative: If you must use the ester, cool the reaction to -78°C and use a large excess of the ester (inverse addition: add Grignard to Ester).

Issue 3: "The demethylation step (Step 3) is incomplete or messy."

Diagnosis: Incomplete BBr₃ complexation. Boron tribromide (BBr₃) can form insoluble complexes that trap the starting material.

-

The Fix: Ensure you are using at least 3.0 equivalents of BBr₃. The reaction must be quenched very carefully with methanol first (to break the Boron complex) before adding water.

-

Safety Note: This quench is extremely exothermic. Perform at 0°C or lower.

Issue 4: "The final ester hydrolyzes during purification."

Diagnosis: Base-Catalyzed Hydrolysis. The phenol ester is sensitive. If you use strong bases (NaOH, Na₂CO₃) during the workup of Step 4 to remove acetic acid, you risk hydrolyzing the product.

-

The Fix: Use a mild wash with saturated NaHCO₃ or simply remove the solvent and acetic acid/pyridine azeotropically using toluene on a rotovap. Avoid silica columns with basic impurities; use neutral silica.

Detailed Experimental Protocol (Optimized)

Phase A: Synthesis of 3-Methoxy-2,2,2-trifluoroacetophenone

Reagents: 3-Bromoanisole (1.0 eq), Magnesium turnings (1.1 eq) or iPrMgCl·LiCl (1.1 eq), 1-(Trifluoroacetyl)piperidine (1.2 eq), THF (anhydrous).

-

Grignard Formation:

-

Method A (Traditional): In a flame-dried flask under Argon, add Mg turnings and a crystal of iodine. Add a portion of 3-bromoanisole in THF.[1] Initiate with heat.[2][3] Once started, add the rest dropwise to maintain gentle reflux.

-

Method B (Turbo Grignard - Recommended): Dissolve 3-bromoanisole in THF. Cool to 0°C. Add iPrMgCl·LiCl solution dropwise. Stir at RT for 1-2 hours to complete exchange.

-

-

Acylation:

-

Cool the Grignard solution to 0°C .

-

Add 1-(Trifluoroacetyl)piperidine (dissolved in THF) dropwise over 30 minutes.

-

Allow to warm to RT and stir for 2 hours.

-

-

Workup:

Phase B: Demethylation to 3-Hydroxy-2,2,2-trifluoroacetophenone

Reagents: Phase A Product (1.0 eq), BBr₃ (1 M in DCM, 3.0 eq), DCM (anhydrous).

-

Dissolve the ketone from Phase A in anhydrous DCM. Cool to -78°C .

-

Add BBr₃ solution dropwise (Exothermic!).

-

Allow to warm to RT overnight.

-

Quench (Critical): Cool back to 0°C. Add Methanol dropwise (vigorous reaction) to destroy excess BBr₃ and borate esters. Then add water.

-

Extract with DCM. The product is a phenol; it may remain in the organic layer or require slight acidification of the aqueous layer to ensure it is protonated.

-

Concentrate to yield the phenol intermediate.

Phase C: Final Acetylation

Reagents: Phase B Phenol (1.0 eq), Acetic Anhydride (1.5 eq), Pyridine (2.0 eq), DMAP (catalytic, 0.05 eq), DCM.

-

Dissolve the phenol in DCM. Add Pyridine and DMAP.

-

Cool to 0°C. Add Acetic Anhydride dropwise.

-

Stir at RT for 2-4 hours (Monitor by TLC).

-

Workup:

-

Wash with 1M HCl (to remove pyridine).

-

Wash with Saturated NaHCO₃ (to remove acetic acid). Do not prolong contact.

-

Dry over MgSO₄ and concentrate.

-

-

Purification: Flash chromatography (Hexane/EtOAc) or recrystallization depending on physical state.

Quantitative Data Summary

| Parameter | Traditional Route (Ester Electrophile) | Optimized Route (Amide Electrophile) |

| Electrophile | Ethyl Trifluoroacetate | 1-(Trifluoroacetyl)piperidine |

| Major Impurity | Tertiary Alcohol (>15%) | None (Tetrahedral intermediate stability) |

| Regioselectivity | High (Meta) | High (Meta) |

| Overall Yield | 45 - 55% | 75 - 85% |

| Purification | Difficult (separation of alcohol) | Simple (filtration/wash) |

References

-

Grignard Addition to Trifluoroacetyl Amides

- Title: Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethyl

- Source: Beilstein Journal of Organic Chemistry.

-

URL:[Link]

-

Turbo Grignard Methodology

-

Hydrate Formation in Trifluoromethyl Ketones

- Title: Hydr

- Source: Journal of Organic Chemistry (ACS).

-

URL:[Link]

-

Use of Weinreb Amides/Piperidides

Sources

- 1. inventivapharma.com [inventivapharma.com]

- 2. 3-hydroxyacetophenone synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 3. prepchem.com [prepchem.com]

- 4. mdpi.com [mdpi.com]

- 5. data.epo.org [data.epo.org]

- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 7. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones [organic-chemistry.org]

- 8. 3-(2,2,2-Trifluoroacetyl)phenyl acetate|CAS 898787-73-0 [benchchem.com]

- 9. Fries Rearrangement [organic-chemistry.org]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. elib.uni-stuttgart.de [elib.uni-stuttgart.de]

- 12. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

solving stability issues with trifluoroacetyl phenyl derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for trifluoroacetyl phenyl derivatives. This guide is designed to provide in-depth, practical solutions to common stability challenges encountered during the synthesis, purification, handling, and storage of these valuable compounds. As a Senior Application Scientist, my goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of trifluoroacetyl (TFA) protected compounds.

Q1: What is the primary stability concern with trifluoroacetyl phenyl derivatives?